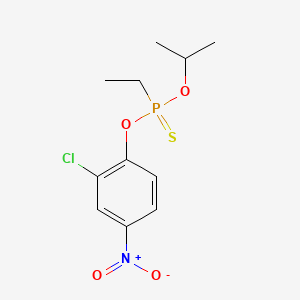
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
概要
説明
OMS405は、ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)の低分子アゴニストです。 この化合物は、オピオイド、ニコチン、アルコールなどの薬物乱用に対する依存症の治療と予防のために、オメロスコープ社によって開発されています .
準備方法
合成経路と反応条件
OMS405の合成には、中間体の合成と、制御された条件下でのその後の反応を含む、いくつかのステップが含まれます。 特定の合成経路と反応条件は、秘密情報であり、詳細に公表されていません。 一般的に、PPARγアゴニストを合成する方法は、特定の温度と圧力条件下で、有機溶媒、触媒、試薬を使用することを含みます .
工業的製造方法
OMS405の工業的製造は、一貫性と純度を確保するために自動化システムを使用して、大規模な合成を伴う可能性があります。 このプロセスには、化合物の同一性、純度、強度、無菌性を監視するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
OMS405は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素が加えられたり、水素が除去されたりする反応です。
還元: この反応は、化合物に水素が加えられたり、酸素が除去されたりする反応です。
置換: この反応は、ある原子または原子団が別の原子または原子団に置き換わる反応です。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります。 これらの反応の条件は、通常、制御された温度、圧力、pHレベルを含みます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、OMS405の酸化は、酸化された誘導体の形成をもたらす可能性がありますが、還元は、化合物の還元された形態をもたらす可能性があります .
科学研究の応用
OMS405は、次のような多くの科学研究の応用があります。
化学: PPARγの活性化とそのさまざまな生化学的経路への影響を研究するためのツールとして使用されます。
生物学: 代謝と炎症に関連する細胞プロセスを調節する役割について調査されています。
医学: コカイン、ニコチン、オピオイド、アルコールなどの薬物乱用に対する依存症の治療のための潜在的な治療薬として研究されています.
科学的研究の応用
Agricultural Applications
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is primarily utilized in agriculture for its potent insecticidal and herbicidal properties. It operates by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects, leading to paralysis and death of pests. This mechanism is similar to that of other organophosphate compounds but is noted for its selective toxicity towards certain species.
Key Applications in Agriculture:
- Insecticide : Effective against various agricultural pests, particularly those affecting crops.
- Herbicide : Demonstrates phytotoxicity, which can be utilized to control unwanted vegetation.
- Research Tool : Used in studies assessing the efficacy of pest control strategies and the development of new agrochemicals.
Toxicity Studies
Extensive research has been conducted to evaluate the toxicity of this compound on non-target organisms, including mammals and plants. These studies are crucial for understanding the environmental impact of this compound.
Findings from Toxicity Research:
- Acute Toxicity : Data indicate significant acute oral toxicity in various species, necessitating caution in application.
- Phytotoxicity : Evaluated through bioassays measuring germination rates and growth responses in treated plants.
- Environmental Impact Assessments : Studies have shown that while effective against target pests, there may be risks to beneficial insect populations and surrounding flora.
Case Studies
Several case studies illustrate the practical applications and implications of using this compound:
- Field Trials : Conducted on crops such as corn and soybeans, demonstrating effective pest control with minimal impact on yield when applied according to recommended guidelines.
- Laboratory Studies : Investigated the compound's interaction with various nucleophiles, enhancing understanding of its reactivity and potential modifications for improved efficacy.
- Ecotoxicological Assessments : Evaluated effects on wildlife, including birds and mammals, with findings suggesting a need for regulatory scrutiny.
作用機序
OMS405は、ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化することでその効果を発揮します。 この受容体は、グルコースと脂質の代謝、炎症、細胞分化に関与する遺伝子の発現を調節する核ホルモン受容体です。 PPARγに結合することで、OMS405はこれらの経路を調節し、依存症の治療における治療効果をもたらします .
類似化合物との比較
類似化合物
ロシグリタゾン: 2型糖尿病の治療に使用される別のPPARγアゴニストです。
ピオグリタゾン: 糖尿病治療に同様の用途を持つPPARγアゴニストです。
OMS405の独自性
OMS405は、薬物乱用に対する依存症の治療に特化した用途でユニークです。 代謝障害に主に使用される他のPPARγアゴニストとは異なり、OMS405は依存症に関与する神経経路を標的にするため、この特定の治療分野における有望な候補となります .
生物活性
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is a phosphonothioate compound recognized for its biological activity, particularly as an insecticide and herbicide. This compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in nerve function, leading to significant physiological effects in target organisms.
- Chemical Name : Ethylthiophosphonic acid O-isopropyl O-(2-chloro-4-nitrophenyl) ester
- Molecular Formula : C₁₁H₁₅ClNO₄PS
- Molecular Weight : 323.73 g/mol
- CAS Number : 328-04-1
| Property | Value |
|---|---|
| Boiling Point | 389.9 ± 52.0 °C (Predicted) |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) |
| FDA UNII | VNH9MME03X |
| EPA Substance Registry | This compound (328-04-1) |
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase. This inhibition results in the accumulation of acetylcholine at synapses, which leads to:
- Neuromuscular paralysis
- Death in target insects and pests
This compound's effectiveness as an insecticide is attributed to its structural features, particularly the chloro and nitro substituents on the aromatic ring, which enhance its binding affinity to AChE.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₅ClNO₄PS | Contains isopropyl group; selective toxicity |
| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broad-spectrum insecticide; higher toxicity |
| Methyl parathion | C₈H₁₀N₃O₅PS | Known for high toxicity; similar mechanism but different substituents |
Insecticidal Activity
Research indicates that this compound exhibits potent insecticidal activity against various pests, including:
- Houseflies (Musca domestica) : Demonstrated effective control in agricultural settings.
Case Studies
-
Field Trials on Houseflies :
- Conducted in dairies near Savannah, Georgia.
- Results showed significant reduction in housefly populations when treated with the compound.
- Observations indicated a rapid onset of paralysis and death among treated insects.
-
Laboratory Studies on Acetylcholinesterase Inhibition :
- Kinetic assays revealed that this compound binds effectively to AChE, leading to substantial inhibition.
- Concentration-dependent studies indicated that lower concentrations resulted in significant enzyme activity reduction.
Safety and Environmental Impact
While effective against pests, the environmental impact and safety profile of this compound warrant consideration:
- Phytotoxicity : The nitrophenol group may contribute to phytotoxic effects on non-target plant species.
- Regulatory Status : The compound is registered with the EPA, indicating it has met certain safety standards for use.
特性
CAS番号 |
328-04-1 |
|---|---|
分子式 |
C11H15ClNO4PS |
分子量 |
323.73 g/mol |
IUPAC名 |
(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |
InChIキー |
QINWTFKFPMRNJP-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
正規SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
外観 |
Solid powder |
Key on ui other cas no. |
328-04-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AI 3-25755; AI-3-25755; AI3-25755 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















